molecular formula C12H18N2O2 B13254233 N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide

Cat. No.: B13254233
M. Wt: 222.28 g/mol
InChI Key: KKDVPQVKRIXVMR-UHFFFAOYSA-N
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Description

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide is a chemical compound with the molecular formula C12H19ClN2O2. It is known for its applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a methoxy group, an isopropylamino group, and an acetamide group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide typically involves the reaction of 4-methoxy-3-nitroacetophenone with isopropylamine, followed by reduction and acetylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Palladium on carbon, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted phenyl derivatives .

Scientific Research Applications

N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{4-methoxy-3-[(propan-2-yl)amino]phenyl}acetamide include:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the methoxy and isopropylamino groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

N-[4-methoxy-3-(propan-2-ylamino)phenyl]acetamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)13-11-7-10(14-9(3)15)5-6-12(11)16-4/h5-8,13H,1-4H3,(H,14,15)

InChI Key

KKDVPQVKRIXVMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=CC(=C1)NC(=O)C)OC

Origin of Product

United States

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